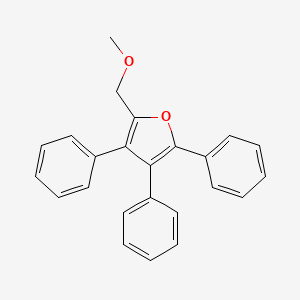![molecular formula C21H23NO2 B14339648 3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 109132-66-3](/img/structure/B14339648.png)
3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a complex organic compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one, also known as 2,3-dihydro-1-benzopyran-4-one, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The compound’s structure consists of a chroman-4-one core with a 4-phenylpiperidin-1-ylmethyl substituent, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization to form the chroman-4-one core . Another approach is the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often involves optimizing reaction conditions to achieve high yields and purity Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process
Analyse Des Réactions Chimiques
Types of Reactions: 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The chroman-4-one core can be oxidized to form chromone derivatives, while reduction can lead to the formation of chroman derivatives . Substitution reactions can occur at the phenyl or piperidine rings, introducing different functional groups and modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield chromone derivatives, while reduction reactions produce chroman derivatives. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Applications De Recherche Scientifique
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, it serves as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In biology, 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is used to study cellular processes and molecular pathways. Its derivatives have been investigated for their effects on enzyme activity, signal transduction, and gene expression . In the field of industry, the compound’s derivatives are utilized in the development of cosmetic products for skin and hair care due to their anti-inflammatory and antioxidant properties .
Mécanisme D'action
The mechanism of action of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, chroman-4-one derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines, leading to anti-inflammatory effects . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.
Comparaison Avec Des Composés Similaires
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be compared with other chroman-4-one derivatives and related compounds. Similar compounds include flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones . These compounds share the chroman-4-one core but differ in their substituents and biological activities. The presence of the 4-phenylpiperidin-1-ylmethyl group in 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one distinguishes it from other derivatives, contributing to its unique chemical and biological properties.
Conclusion
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable tool in medicinal chemistry, biology, and industry. Further research and development are needed to fully explore its potential and optimize its synthesis and production methods.
Propriétés
Numéro CAS |
109132-66-3 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H23NO2/c23-21-18(15-24-20-9-5-4-8-19(20)21)14-22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |
Clé InChI |
AGYNLRHWJQVTCT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CC3COC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


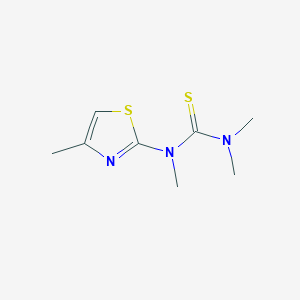
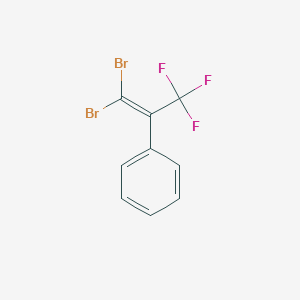
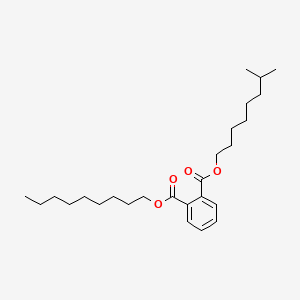
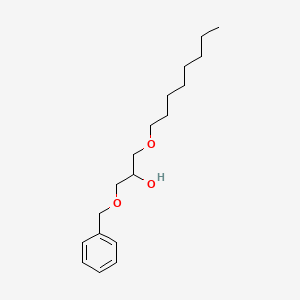

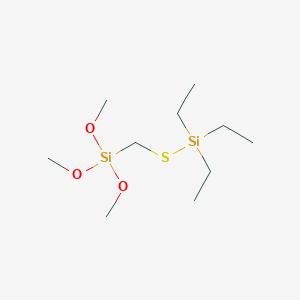
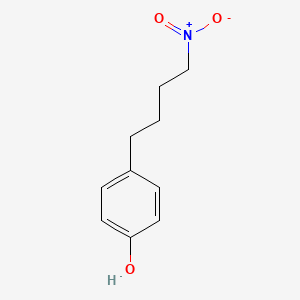
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

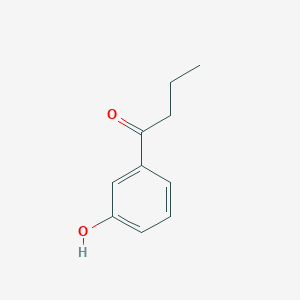

![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
